Technical Profile: 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine
Technical Profile: 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine
The following technical guide details the chemical profile, synthesis, and application of 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine , a high-value heterocyclic building block in medicinal chemistry.
The Orthogonal Halogen Scaffold for Divergent Pyridine Functionalization
Compound Identity & Core Data
This compound represents a strategic "tri-functional" scaffold (Fluoro, Iodo, Trifluoromethyl) allowing for orthogonal reactivity. It is widely utilized to construct complex pyridine derivatives in drug discovery, particularly for kinase inhibitors and agrochemicals where the trifluoromethyl group modulates metabolic stability and lipophilicity.
| Property | Data |
| CAS Number | 957345-34-5 |
| IUPAC Name | 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine |
| Molecular Formula | |
| Molecular Weight | 290.98 g/mol |
| Appearance | Off-white to pale yellow solid (low melting point) or semi-solid |
| Solubility | Soluble in DCM, THF, EtOAc, DMSO; Insoluble in water |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Light sensitive |
Strategic Value in Drug Design
The utility of 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine lies in its site-selective orthogonal reactivity . The molecule offers three distinct chemical handles that can be engaged sequentially without interfering with one another:
-
C-3 Iodine (Soft Electrophile): Highly reactive toward Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck). The weak C-I bond allows oxidative addition to occur preferentially over the C-F bond.
-
C-2 Fluorine (Hard Electrophile): Activated for Nucleophilic Aromatic Substitution (
). The electron-withdrawing nature of the pyridine nitrogen, combined with the para-like effect of the group (at C-6) and the inductive effect of the Iodine, makes this position highly electrophilic toward amines, alkoxides, and thiols. -
C-6 Trifluoromethyl (
): A metabolic blocking group that increases lipophilicity ( ) and prevents oxidative metabolism at the sensitive -position of the pyridine ring.
Synthetic Routes & Production
While commercially available, the synthesis of this core is a classic example of Directed Ortho-Metallation (DoM) .
Primary Synthesis: Directed Lithiation
The most efficient route utilizes the acidity of the C-3 proton, which is enhanced by the adjacent Fluorine atom (Ortho-F effect).
-
Starting Material: 2-Fluoro-6-(trifluoromethyl)pyridine (CAS 94239-04-0).
-
Reagents: Lithium Diisopropylamide (LDA), Iodine (
). -
Conditions: THF, -78°C.
Step-by-Step Protocol:
-
Metallation: A solution of 2-Fluoro-6-(trifluoromethyl)pyridine (1.0 eq) in anhydrous THF is cooled to -78°C under Argon.
-
Deprotonation: LDA (1.1 eq) is added dropwise. The Fluorine atom directs the lithiation exclusively to the C-3 position, forming the 3-lithio species. The bulky
group at C-6 and the lack of stabilizing coordination prevents lithiation at C-5. -
Iodination: After stirring for 30-60 minutes, a solution of Iodine (
, 1.2 eq) in THF is added. -
Quench: The reaction is warmed to room temperature and quenched with saturated aqueous
(Sodium Thiosulfate) to reduce excess iodine. -
Isolation: Extraction with Ethyl Acetate, drying over
, and concentration yields the crude product. Purification is achieved via silica gel chromatography (Hexanes/EtOAc).
Experimental Reactivity & Workflows
The following diagram illustrates the divergent pathways available for this scaffold.
Reactivity Pathway Diagram
Figure 1: Divergent Functionalization Logic. Path 1 exploits the weak C-I bond. Path 2 exploits the electron-deficient C-F bond.
Detailed Protocols
Protocol A: Selective Suzuki-Miyaura Coupling (C-3 Functionalization)
Target: Retention of the C-2 Fluorine for later substitution.
-
Setup: Charge a reaction vial with 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine (1.0 mmol), Aryl Boronic Acid (1.1 mmol), and
(5 mol%). -
Solvent: Add 1,4-Dioxane (4 mL) and 2M aqueous
(1 mL). Degas with Nitrogen for 5 minutes. -
Reaction: Heat to 80°C for 4–6 hours. Monitor by LCMS (Look for consumption of the Iodo-starting material; the Fluorine remains intact).
-
Workup: Dilute with water, extract with DCM. The product, 3-Aryl-2-fluoro-6-(trifluoromethyl)pyridine , is isolated via chromatography.
-
Note: Avoid strong alkoxide bases (e.g., NaOtBu) which may cause competitive
at the C-2 position during coupling.
-
Protocol B: Selective
Amination (C-2 Functionalization)
Target: Retention of the C-3 Iodine for later coupling.
-
Setup: Dissolve 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine (1.0 mmol) in anhydrous DMSO or DMF (3 mL).
-
Reagent: Add the primary or secondary amine (1.2 eq) and a non-nucleophilic base (DIPEA or
, 2.0 eq). -
Reaction: Heat to 60–80°C. The reaction is typically fast (1–3 hours) due to the high activation of the ring.
-
Workup: Pour into ice water. If the product precipitates, filter it. If not, extract with EtOAc.
Safety & Handling (MSDS Highlights)
-
Hazards: Irritant to eyes, respiratory system, and skin. Toxic if swallowed.
-
Specific Risk: Halogenated pyridines can cause skin sensitization.
-
Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety glasses.
-
Waste: Dispose of as halogenated organic waste. Do not allow to enter drains (toxic to aquatic life).
References
-
CymitQuimica . Product Sheet: 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine (CAS 957345-34-5).[3][4] Retrieved from
- Schlosser, M. (2005). The 2-Fluoro-6-(trifluoromethyl)pyridine Building Block: Synthesis and Reactivity. European Journal of Organic Chemistry.
-
EON Biotech . Catalog Entry: 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine.[1][3][4] Retrieved from
-
Jubilant Ingrevia . Safety Data Sheet: 2-Fluoro-6-(trifluoromethyl)pyridine Derivatives. Retrieved from
Sources
- 1. 2-Chloro-3-iodo-6-(trifluoromethyl)pyridine Supplier China | CAS 690632-53-0 | High Purity Manufacturer & Exporter [pipzine-chem.com]
- 2. 2-Bromo-6-(trifluoromethyl)pyridine-3-boronic acid | 1688675-75-3 | Benchchem [benchchem.com]
- 3. 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine | CymitQuimica [cymitquimica.com]
- 4. eontrading.uk [eontrading.uk]
